2-[(2,6-Dimethoxyphenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,6-Dimethoxyphenyl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dimethoxyphenyl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of 2,6-dimethoxyaniline with carbon disulfide and trifluoromethyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dimethoxyphenyl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
2-((2,6-Dimethoxyphenyl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((2,6-Dimethoxyphenyl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-((2,6-Dimethoxyphenyl)thio)-1,3,4-thiadiazole: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)-1,3,4-thiadiazole: Lacks the dimethoxyphenylthio group.
2-((2,6-Dimethoxyphenyl)thio)-5-methyl-1,3,4-thiadiazole: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the dimethoxyphenylthio group in 2-((2,6-Dimethoxyphenyl)thio)-5-(trifluoromethyl)-1,3,4-thiadiazole imparts unique chemical properties, such as increased lipophilicity and potential biological activity. These features make it distinct from other similar compounds and may enhance its effectiveness in various applications.
Properties
CAS No. |
62616-89-1 |
---|---|
Molecular Formula |
C11H9F3N2O2S2 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)sulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H9F3N2O2S2/c1-17-6-4-3-5-7(18-2)8(6)19-10-16-15-9(20-10)11(12,13)14/h3-5H,1-2H3 |
InChI Key |
KCGGMFWKBACWJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)SC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.